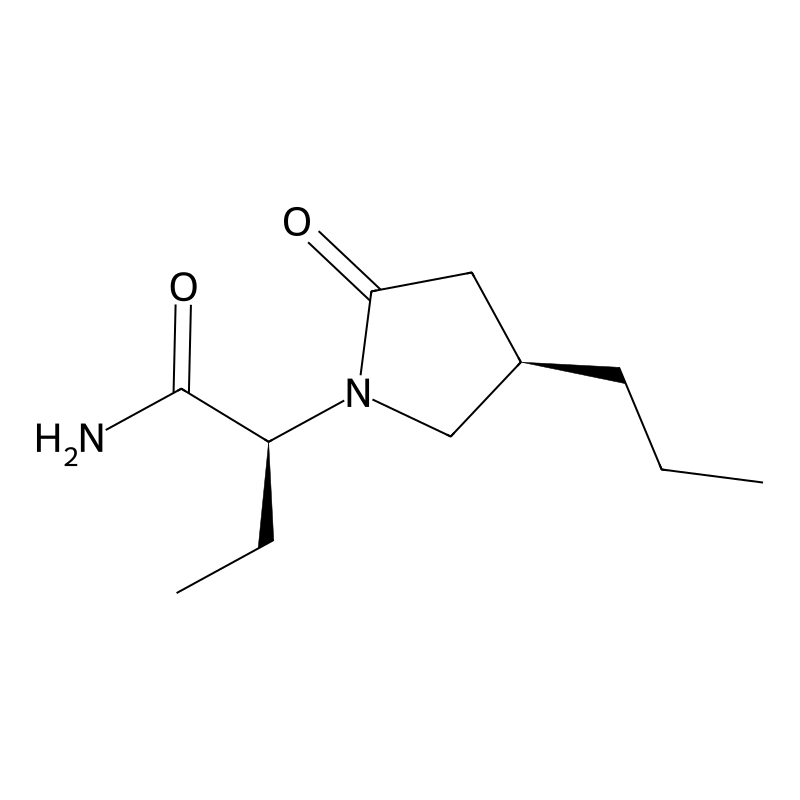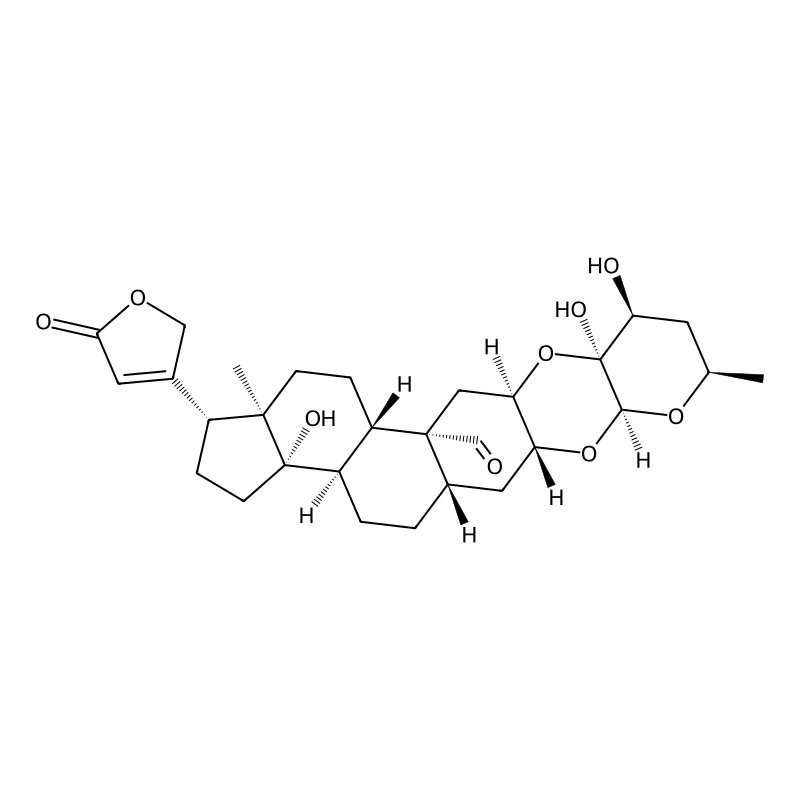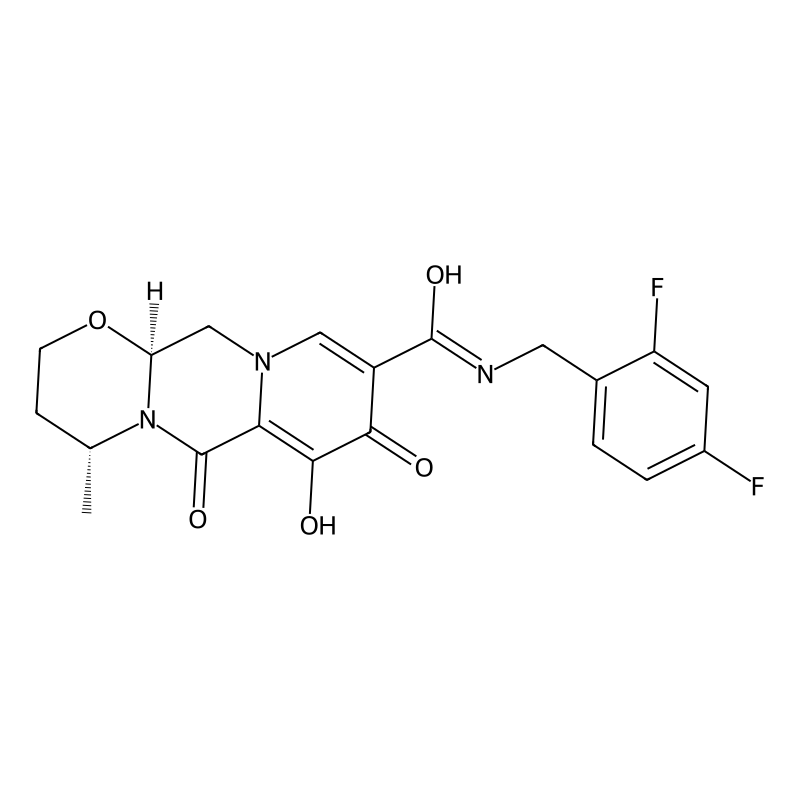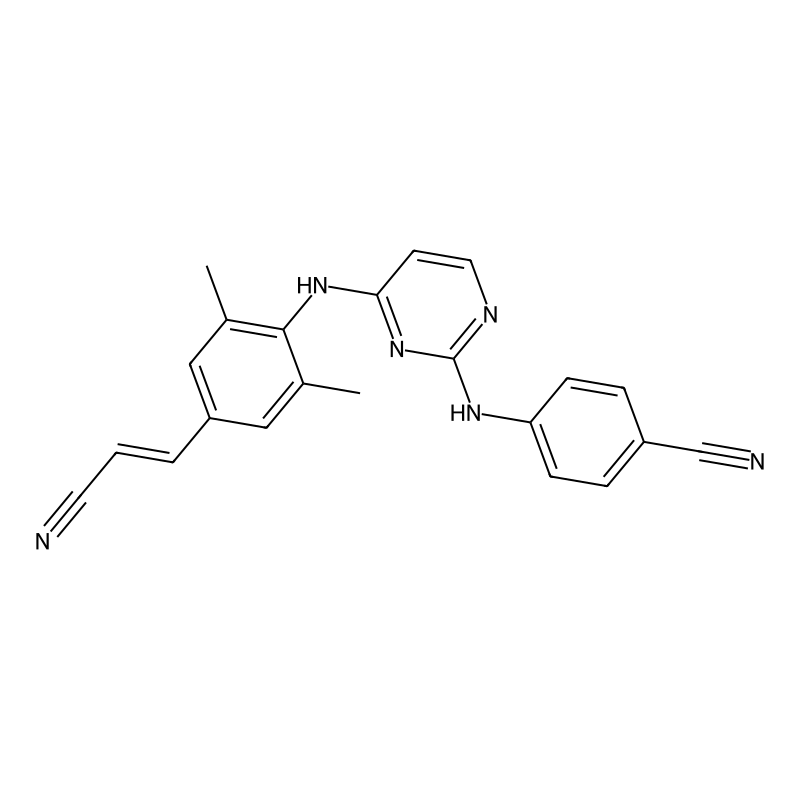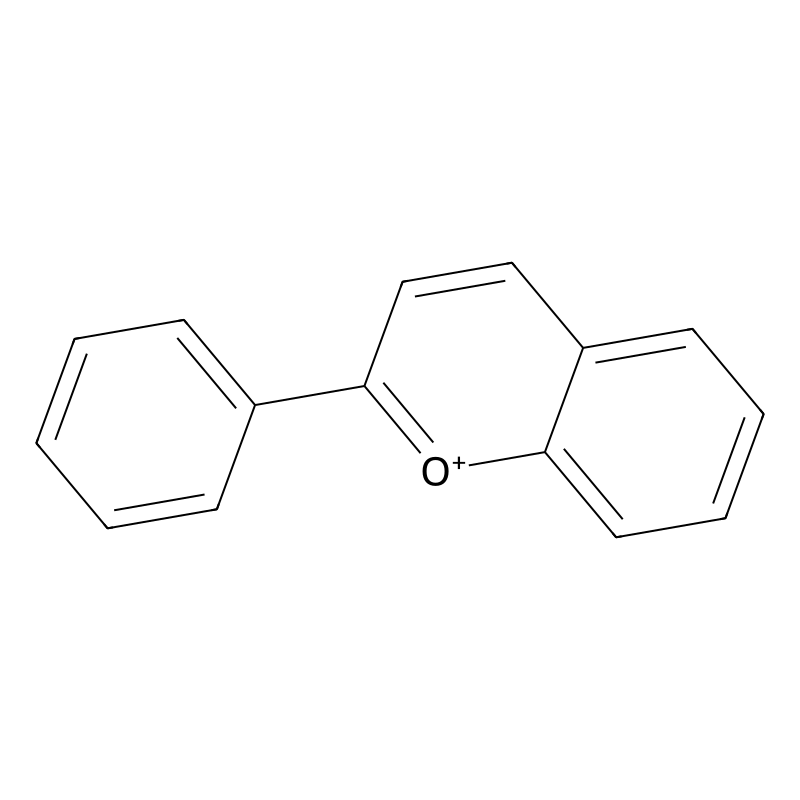Fusafungine
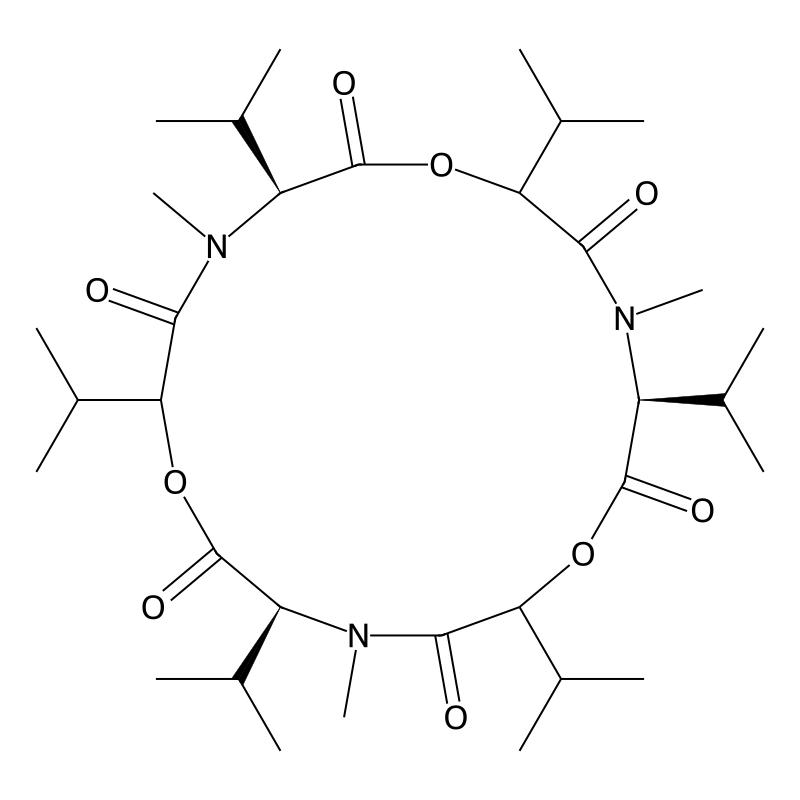
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antibacterial Activity:
Fusafungine's primary function is as an antibiotic. Researchers have investigated its effectiveness against various bacteria commonly associated with upper respiratory tract infections. Studies have shown it to be bacteriostatic, meaning it inhibits bacterial growth, against a range of pathogens including Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus.
Anti-inflammatory Properties:
In addition to its antibiotic properties, fusafungine has also been shown to possess anti-inflammatory effects. Research suggests it can modulate the immune response and reduce inflammation in the respiratory tract []. This dual action may contribute to its efficacy in treating upper respiratory infections.
Alternative Treatment Potential:
With the growing concern about antibiotic resistance, researchers have explored fusafungine as a potential alternative for treating mild to moderate upper respiratory tract infections. Studies have investigated its use as a monotherapy (single drug treatment) or combination therapy with other antibiotics []. The anti-inflammatory properties of fusafungine might also offer advantages over traditional antibiotics by potentially reducing inflammation associated with infections.
Mechanism of Action Research:
Understanding how fusafungine works at a cellular level is crucial for optimizing its use and developing new therapies. Scientific research has focused on elucidating the mechanisms behind fusafungine's antibacterial and anti-inflammatory effects. Studies have explored its interaction with bacterial cell membranes and its impact on inflammatory signaling pathways [].
Fusafungine is a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium. It is primarily used for treating respiratory infections, particularly in the nasal and throat regions. The compound is recognized for its unique structure, which consists of alternating D-α-hydroxyvaleric acid and L-N-methylamino acid residues, forming a complex mixture of enniatin cyclohexadepsipeptides . The chemical formula for fusafungine is , with a molecular weight of approximately 639.8 g/mol .
Fusafungine exhibits significant biological activity as an antibiotic and anti-inflammatory agent. It acts by inhibiting bacterial growth and modulating immune responses. Specifically, it has been shown to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), which plays a role in inflammation and immune cell adhesion . Clinical studies have demonstrated that fusafungine can improve symptoms in patients with rhinopharyngitis, showing a higher percentage of symptom improvement compared to placebo .
The synthesis of fusafungine can be achieved through fermentation processes involving Fusarium lateritium, where the compound is naturally produced. Alternatively, synthetic methods have been developed, including chemical modifications of simpler cyclic peptides or depsipeptides to create fusafungine analogs. One notable method involves the precipitation of fusafungine from culture broths after reducing the volume significantly and maintaining specific temperature conditions .
Fusafungine is primarily applied in treating respiratory tract infections due to its antibacterial properties. It is marketed under various trade names such as Locabiotal and Bioparox. In addition to its antibiotic use, fusafungine's anti-inflammatory properties make it suitable for managing conditions characterized by inflammation in the respiratory system .
Fusafungine has been studied for potential drug interactions, particularly concerning its combination with other medications. For instance, co-administration with benzyl alcohol may increase the risk of methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen to tissues . Further research into its pharmacokinetics and interactions with other drugs is necessary to ensure safe therapeutic use.
Fusafungine shares structural and functional similarities with other cyclic depsipeptides and antibiotics. Some notable compounds include:
- Enniatin: A cyclic depsipeptide known for its antifungal properties.
- Valinomycin: A potassium ionophore that facilitates potassium transport across membranes.
- Daptomycin: A lipopeptide antibiotic effective against Gram-positive bacteria.
| Compound | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Fusafungine | Cyclic depsipeptide | Antibiotic | Anti-inflammatory properties |
| Enniatin | Cyclic depsipeptide | Antifungal | Effective against fungal infections |
| Valinomycin | Cyclic depsipeptide | Ionophore | Selectively transports potassium ions |
| Daptomycin | Lipopeptide | Antibiotic | Effective against multidrug-resistant bacteria |
Fusafungine's unique combination of antibacterial and anti-inflammatory properties distinguishes it from similar compounds, making it particularly valuable in treating respiratory infections while also addressing inflammation .
Total Synthesis Strategies for Cyclic Depsipeptides
The total synthesis of fusafungine, a cyclohexadepsipeptide antibiotic composed of alternating D-α-hydroxyvaleric acid and L-N-methylamino acid residues, represents a significant challenge in peptide chemistry [1] [3]. The compound exhibits a complex 18-membered macrocyclic structure with molecular formula C₃₃H₅₇N₃O₉ and molecular weight of 639.8 g/mol [4] [5]. This structural complexity necessitates sophisticated synthetic approaches that can accommodate both ester and amide bond formation within the macrocycle while maintaining stereochemical integrity.
Solution Phase Macrolactamization Strategies
The most widely employed strategy for synthesizing cyclic depsipeptides like fusafungine involves solution phase macrolactamization of acyclic ester-containing peptides [1] [6]. This approach begins with solid phase peptide synthesis to construct the linear precursor, followed by cyclization in solution under high dilution conditions. The Yamaguchi macrolactonization method has proven particularly effective for depsipeptide synthesis, typically yielding 45-70% of cyclized product with moderate epimerization risk [7] [8]. Key coupling reagents include 2,4,6-trichlorobenzoyl chloride and 2-methyl-6-nitrobenzoic anhydride, which facilitate ester bond formation while minimizing unwanted side reactions [7].
Recent advances have demonstrated that lanthanide triflate salts combined with 2-methyl-6-nitrobenzoic anhydride significantly enhance macrolactonization efficiency for depsipeptides containing five or more amino acids [9] [10]. This methodology has been successfully extended to various ring sizes, including the challenging synthesis of teixobactin core structures and related cyclic depsipeptides. The use of dysprosium triflate as a Lewis acid catalyst provides superior activation of carboxylic acids, leading to improved yields and reduced reaction times compared to traditional methods [10].
Optimization of Coupling Conditions
Critical parameters for successful macrolactamization include careful control of concentration, typically maintained below 1 mM to minimize intermolecular reactions [7] [8]. Temperature optimization proves essential, with most reactions proceeding optimally at room temperature to 40°C to balance reaction rate with epimerization suppression. The choice of base significantly influences both yield and stereochemical outcome, with triethylamine and diisopropylethylamine providing optimal results for most depsipeptide cyclizations [7] [6].
Advanced coupling reagents such as propylphosphonic anhydride have emerged as superior alternatives to traditional reagents, offering yields of 55-85% with minimal epimerization and reaction times reduced to 0.5-2 hours [8]. These reagents demonstrate particular utility for sensitive substrates where preservation of stereochemical integrity remains paramount.
Solid-Phase Peptide Synthesis Approaches
Fmoc Strategy Implementation
The Fmoc/tert-butyl strategy represents the gold standard for solid-phase synthesis of fusafungine and related cyclohexadepsipeptides [11] [12] [13]. This approach utilizes 9-fluorenylmethoxycarbonyl protection for amino groups and tert-butyl-based protection for side chains, providing orthogonal deprotection conditions compatible with both peptide and depsipeptide bond formation. Optimization of this strategy for depsipeptide synthesis requires careful consideration of resin selection, coupling reagent choice, and reaction timing [14] [15].
Resin Selection and Optimization
PEG-polystyrene hybrid resins have demonstrated superior performance compared to traditional polystyrene resins for depsipeptide synthesis [16] [14]. These resins provide enhanced swelling properties in both polar and nonpolar solvents, reducing aggregation phenomena that commonly plague cyclic peptide synthesis. Loading densities of 0.2-0.4 mmol/g prove optimal for long depsipeptide sequences, minimizing steric hindrance while maintaining reasonable synthetic efficiency [15] [17].
TentaGel and ChemMatrix resins offer additional advantages for challenging sequences, providing consistent swelling across diverse solvent systems and reduced aggregation propensity [18] [14]. The pseudo-dilution effect achieved with these resins facilitates intramolecular cyclization while suppressing intermolecular side reactions.
Advanced Coupling Protocols
Modern automated synthesizers enable implementation of microwave-assisted coupling protocols that dramatically reduce synthesis times while improving coupling efficiency [19] [20]. Typical coupling times decrease from 30-60 minutes to 15-20 minutes when employing microwave heating at 50-70°C. This acceleration proves particularly beneficial for incorporating sterically hindered amino acids and for maintaining high coupling efficiency throughout extended synthetic sequences [20].
PyAOP and COMU have emerged as superior coupling reagents for depsipeptide synthesis, providing reduced epimerization compared to traditional HBTU/HOBt systems while maintaining excellent coupling efficiency [21] [14]. These reagents demonstrate particular utility when incorporating N-methylated amino acids, which are prevalent in fusafungine and related enniatins [22] [23].
Depsipeptide Methodology
The depsipeptide technique represents a specialized approach for circumventing aggregation phenomena during solid-phase synthesis of challenging sequences [12] [24] [13]. This methodology involves temporary replacement of problematic amide bonds with ester linkages during chain assembly, followed by selective conversion to the native amide structure upon completion. The technique proves particularly valuable for sequences prone to β-sheet formation and aggregation [24].
Implementation requires careful selection of serine or threonine residues for ester bond formation, typically positioned at aggregation-prone regions identified through preliminary synthesis attempts [12] [13]. The Bsmoc protecting group has proven essential for preventing diketopiperazine formation during depsipeptide assembly, a serious side reaction that can compromise synthetic efficiency [12].
Automated Synthesis Protocols
Development of fully automated depsipeptide synthesis protocols has eliminated the need for manual interruption during esterification procedures [12] [13]. These protocols incorporate automated reagent delivery systems for both standard amide coupling and specialized ester formation reactions. Implementation of depsidipeptide building blocks enables efficient assembly of alternating ester-amide sequences characteristic of cyclohexadepsipeptides [25] [26].
Real-time monitoring through UV spectroscopy allows for dynamic optimization of coupling times and reagent concentrations based on reaction progress [20]. This approach has proven particularly valuable for maintaining high coupling efficiency across diverse amino acid combinations while minimizing reagent consumption and synthesis time.
Post-Synthetic Functionalization Techniques
C-H Functionalization Strategies
Post-synthetic modification through C-H functionalization represents a powerful approach for diversifying fusafungine and related depsipeptides while maintaining the core macrocyclic structure [27] [28] [29]. Palladium-catalyzed C-H functionalization enables selective modification of aromatic amino acid residues, particularly phenylalanine and tryptophan, without disrupting the depsipeptide backbone [29]. This methodology requires bidentate coordination of the peptide to the palladium catalyst, achieved through strategic positioning of coordinating functional groups within the peptide sequence [29].
Optimal reaction conditions typically involve temperatures of 50-80°C in polar solvents, with reaction times ranging from 2-12 hours depending on substrate complexity [27] [28]. The scope of alkene coupling partners proves remarkably broad, enabling introduction of diverse functional groups including fluorophores, biotin derivatives, and pharmacophore elements [29].
Click Chemistry Applications
Thiol-ene click chemistry has emerged as an exceptionally efficient method for post-synthetic peptide modification, particularly for cyclization and functionalization of cysteine-containing sequences [30]. This photochemically driven reaction proceeds rapidly under mild conditions, typically achieving completion within 20 minutes to 1 hour with yields ranging from 70-95% [30]. The reaction demonstrates excellent compatibility with diverse functional groups and can be performed both in solution and on solid support.
Copper-catalyzed azide-alkyne cycloaddition provides an alternative click chemistry approach with even higher yields (80-95%) and excellent functional group tolerance [30]. This methodology requires pre-installation of azide or alkyne functionality, typically achieved through incorporation of unnatural amino acids during solid-phase synthesis or through post-synthetic modification of lysine or cysteine residues.
N-Alkylation and Side Chain Modifications
Chemoselective N-alkylation of lysine residues offers a mild and versatile approach for post-synthetic peptide modification [31]. This methodology employs activated molecular sieves in the presence of alkyl halides, achieving selective modification of lysine side chains while maintaining compatibility with most peptide functionalities [31]. The reaction demonstrates excellent discrimination between differently protected lysine residues, enabling site-selective modification of complex peptide sequences.
The procedure proves fully compatible with disulfide-containing peptides and other sensitive structural elements, making it particularly suitable for fusafungine derivatives where preservation of the macrocyclic structure remains essential [31]. Yields typically range from 60-85% with reaction times of 4-12 hours under mild conditions.
Oxidative Modifications
Selective oxidation of methionine and cysteine residues provides additional opportunities for post-synthetic functionalization [32]. Mild oxidants such as hydrogen peroxide or meta-chloroperbenzoic acid enable conversion of methionine to methionine sulfoxide or sulfone derivatives, while cysteine residues can be selectively oxidized to form disulfide bonds or sulfenic acid intermediates [32].
These modifications prove particularly relevant for fusafungine analogs, where introduction of additional polar functionality may enhance aqueous solubility or modify biological activity profiles. Reaction conditions typically employ aqueous or mixed aqueous-organic solvent systems at room temperature, with reaction times of 1-6 hours depending on the desired degree of oxidation [32].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
ATC Code
R02 - Throat preparations
R02A - Throat preparations
R02AB - Antibiotics
R02AB03 - Fusafungine
Pictograms

Irritant
Other CAS
1393-87-9
Wikipedia
Dates
2: Lopatin AS, Varvianskaia AV. [The anti-inflammatory properties of fusafungine]. Vestn Otorinolaringol. 2010;(2):51-4. Review. Russian. PubMed PMID: 20527090.
3: Mösges R, Spaeth J, Berger K, Dubois F. Topical treatment of rhinosinusitis with fusafungine nasal spray. A double-blind, placebo-controlled, parallel-group study in 20 patients. Arzneimittelforschung. 2002;52(12):877-83. PubMed PMID: 12572527.
4: Pandraud L. Therapeutic efficacy and clinical acceptability of fusafungine in follicular pharyngitis. Curr Med Res Opin. 2002;18(7):381-8. PubMed PMID: 12487503.
5: Akbas Y, Pata YS, Unal M, Gorur K, Micozkadioglu D. The effect of fusafungine on post-operative pain and wound healing after pediatric tonsillectomy. Int J Pediatr Otorhinolaryngol. 2004 Aug;68(8):1023-6. PubMed PMID: 15236888.
6: Lund VJ, Grouin JM, Eccles R, Bouter C, Chabolle F. Efficacy of fusafungine in acute rhinopharyngitis: a pooled analysis. Rhinology. 2004 Dec;42(4):207-12. PubMed PMID: 15626253.
7: Kroslák M. Efficacy and acceptability of fusafungine, a local treatment for both nose and throat infections, in adult patients with upper respiratory tract infections. Curr Med Res Opin. 2002;18(4):194-200. PubMed PMID: 12201619.
8: Laccourreye O, Cauchois R, Landais P, German-Fattal M. [The impact of fusafungine on the prescription of antibiotics in the treatment of rhinopharyngitis]. Presse Med. 2003 Apr 5;32(13 Pt 1):615-9. French. PubMed PMID: 12714916.
9: Lukan N. [Fusafungine after tonsillectomy]. Laryngorhinootologie. 2002 Jun;81(6):426-9. German. PubMed PMID: 12063630.
10: Otori N, Paydas G, Stierna P, Westrin KM. The anti-inflammatory effect of fusafungine during experimentally induced rhinosinusitis in the rabbit. Eur Arch Otorhinolaryngol. 1998;255(4):195-201. PubMed PMID: 9592677.
11: Jurkiewicz D, Wojdas A, Rapiejko P, Kantor I, Hermanowski M, Usowski J, Kenig D, Grohulska E. [Application of the fusafungine in perioperative period in patients after tonsillectomy]. Pol Merkur Lekarski. 2004 Apr;16(94):358-61. Polish. PubMed PMID: 15517933.
12: Karam-Sarkis D, German-Fattal M, Bourlioux P. Effect of fusafungine on adherence of Haemophilus influenzae type b to human epithelial cells in vitro. Biomed Pharmacother. 1991;45(7):301-6. PubMed PMID: 1760521.
13: German-Fattal M, German A. [In vitro evaluation of antimicrobial activity of fusafungine]. Ann Pharm Fr. 1990;48(6):295-305. French. PubMed PMID: 2131761.
14: Levy D, Bluzat A, Seigneuret M, Rigaud JL. Alkali cation transport through liposomes by the antimicrobial fusafungine and its constitutive enniatins. Biochem Pharmacol. 1995 Dec 22;50(12):2105-7. PubMed PMID: 8849339.
15: Fagnani F, German-Fattal M. Antibiotic prescribing patterns of French GPs for upper respiratory tract infections: impact of fusafungine on rates of prescription of systemic antibiotics. Am J Respir Med. 2003;2(6):491-8. PubMed PMID: 14719988.
16: White RR, Mattenberger L, Giessinger N, Clauser P. Fusafungine and inflammation. Rhinol Suppl. 1988;5:55-62. PubMed PMID: 3244984.
17: Newman SP, Steed KP, Hooper G, Brickwell J. Scintigraphic assessment of the oropharyngeal and nasal depositions of fusafungine from a pressurized inhaler and from a novel pump spray device. J Pharm Pharmacol. 1995 Oct;47(10):818-21. PubMed PMID: 8583349.
18: German-Fattal M, Mösges R. How to improve current therapeutic standards in upper respiratory infections: value of fusafungine. Curr Med Res Opin. 2004 Nov;20(11):1769-76. Review. PubMed PMID: 15537477.
19: German-Fattal M. Bactericidal activity of fusafungine towards nosocomial methicillin-resistant staphylococcal strains. Rhinol Suppl. 1988;5:29-36. PubMed PMID: 3244981.
20: Taevernier L, Detroyer S, Veryser L, De Spiegeleer B. Enniatin-containing solutions for oromucosal use: Quality-by-design ex-vivo transmucosal risk assessment of composition variability. Int J Pharm. 2015 Aug 1;491(1-2):144-51. doi: 10.1016/j.ijpharm.2015.06.029. Epub 2015 Jun 23. PubMed PMID: 26116015.
